molecular formula C19H17NOS2 B2959937 2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-41-5

2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No.: B2959937
CAS No.: 478047-41-5
M. Wt: 339.47
InChI Key: SDDVSWRPHZXCMK-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a synthetic organic compound featuring a thioether-linked 4-methylphenyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety . The core structure of this molecule is based on a 4-methyl-2-phenyl-1,3-thiazole scaffold, a privileged structure in medicinal chemistry known for its presence in various biologically active molecules . The specific presence of the phenylsulfanyl (phenylthio) ether group is a key functional feature that can influence the compound's electronic properties and metabolic stability, making it a valuable intermediate for further chemical exploration. While specific biological data for this exact molecule is not extensively reported in the literature, its structure suggests significant potential as a building block in pharmaceutical and agrochemical research. The thiazole ring is a common motif in drugs and candidates undergoing clinical investigation for a range of conditions . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules, particularly in developing structure-activity relationships (SAR) around the thiazole core. Its high purity makes it suitable for method development in analytical chemistry and for use in cross-coupling reactions where the thioether group can act as a directing or participating moiety. This product is strictly for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS2/c1-13-8-10-16(11-9-13)22-12-17(21)18-14(2)20-19(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDVSWRPHZXCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15N2S2O\text{C}_{16}\text{H}_{15}\text{N}_{2}\text{S}_{2}\text{O}

This compound features a thiazole moiety that contributes to its biological activity. The presence of the sulfanyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including the compound . For instance, derivatives containing thiazole rings have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Tested Pathogen
7b0.22 - 0.25Staphylococcus aureus
7b0.30 - 0.35Escherichia coli
7b0.50 - 0.55Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against multidrug-resistant pathogens. The compound exhibits synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy by lowering their MICs significantly .

Anticancer Activity

The thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cancer cells while maintaining low toxicity towards normal cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : Thiazole derivatives have been identified as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antibiofilm Activity : The compound has demonstrated significant inhibition of biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating infections associated with biofilms .
  • Modulation of Apoptosis Pathways : In cancer cells, these compounds may induce apoptosis via intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
  • Structural Difference : The 4-methylphenyl sulfanyl group is replaced with a 4-chlorophenyl sulfanyl group.
  • This could influence binding interactions in biological systems .
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
  • Structural Difference : Lacks both the sulfanyl and 4-methylphenyl groups.
  • Impact : Reduced steric bulk and absence of the sulfanyl bridge may lower solubility in polar solvents. The simplified structure could also diminish target specificity in pharmacological applications .

Modifications at the Ethanone Position

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
  • Structural Difference : Bromine replaces the sulfanyl group.
  • Impact : The bromo derivative exhibits higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the polarizable C–Br bond. However, it may exhibit lower metabolic stability compared to the sulfanyl-containing compound .
  • Physical Property : Melting point (117–118°C) suggests higher crystallinity than sulfanyl analogs, which typically have lower melting points due to reduced symmetry .
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
  • Structural Difference : Absence of the sulfanyl group.

Heterocyclic Core Replacements

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
  • Structural Difference : The thiazole ring is replaced with a 1,2,4-triazole.
  • Impact : Triazoles exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, which may enhance binding to targets like kinase enzymes. However, they may also display different pharmacokinetic profiles, such as altered metabolic clearance .

Functional Group Additions

4-[2-(4-Methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine
  • Structural Difference : Incorporation of a morpholine group at position 5 of the thiazole.
  • Impact: The morpholine substituent introduces basicity and improved water solubility, which could enhance bioavailability.

Pharmacological and Toxicological Considerations

  • Toxicity: Limited data exist for thiazole derivatives, but sulfanyl groups generally confer lower acute toxicity compared to halogens like bromine .
  • Bioactivity : Sulfanyl groups in thiazoles are associated with antimicrobial and anticancer activity, while triazole analogs show broader kinase inhibition .

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